5-ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Overview
Description
5-ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a heterocyclic compound that belongs to the class of tetrahydropyridoindoles This compound is characterized by its fused ring structure, which includes a pyridine ring fused to an indole ring The presence of an ethyl group at the 5-position of the tetrahydropyridoindole core adds to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of aniline derivatives and aldehydes in the presence of a catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and reduction, to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
5-ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 5-ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: Lacks the ethyl group at the 5-position, resulting in different chemical properties and biological activities.
1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole: Has a different ring fusion pattern, leading to variations in its reactivity and applications.
Uniqueness
The presence of the ethyl group at the 5-position in 5-ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole imparts unique chemical properties, such as increased lipophilicity and altered reactivity. These differences can influence its biological activity and make it a valuable compound for specific research and industrial applications .
Properties
IUPAC Name |
5-ethyl-1,2,3,4-tetrahydropyrido[4,3-b]indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-2-15-12-6-4-3-5-10(12)11-9-14-8-7-13(11)15/h3-6,14H,2,7-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NESQBWDSPUMXBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(CNCC2)C3=CC=CC=C31 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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